molecular formula C20H16BrFN2O4S B492837 N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide CAS No. 690962-43-7

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

Katalognummer B492837
CAS-Nummer: 690962-43-7
Molekulargewicht: 479.3g/mol
InChI-Schlüssel: XNDYHXIAIIESRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathway of cytokines, which are essential for regulating immune responses in the body. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Wirkmechanismus

BMS-986165 specifically targets the TYK2 enzyme, which plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting the activity of TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes in autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce inflammation and improve disease outcomes in several autoimmune diseases. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which reduces the likelihood of off-target effects. Additionally, BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
One limitation of BMS-986165 is that it may not be effective in all autoimmune diseases, as the role of TYK2 varies depending on the specific disease. Additionally, the long-term safety and efficacy of BMS-986165 in humans is still unknown, as it is currently being evaluated in clinical trials.

Zukünftige Richtungen

There are several potential future directions for the development of BMS-986165. One potential direction is the exploration of its use in combination with other therapies for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BMS-986165 in humans. Finally, the role of TYK2 in other diseases, such as cancer, is still being investigated, and BMS-986165 may have potential applications in these areas as well.

Synthesemethoden

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 4-nitrobenzene-1-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then coupled with 3-methoxyaniline using a palladium-catalyzed Suzuki coupling reaction to produce the final product.

Wissenschaftliche Forschungsanwendungen

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, BMS-986165 has been shown to effectively block the activity of TYK2, resulting in reduced inflammation and improved disease outcomes.

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYHXIAIIESRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.